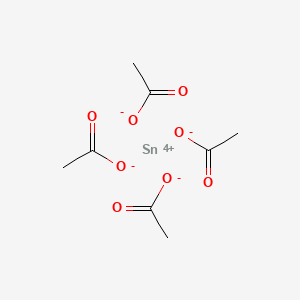
Tin(IV) acetate
Übersicht
Beschreibung
Tin(IV) acetate, also known as tin tetraacetate, is an inorganic compound with the chemical formula Sn(CH₃COO)₄. It appears as white crystalline needles and is known for its use as a catalyst in various organic transformations. The compound is notable for its ability to decompose in water, forming tin hydroxide and acetic acid .
Synthetic Routes and Reaction Conditions:
Reflux Method: this compound can be synthesized by refluxing thallium acetate and tin(IV) iodide in acetic anhydride.
Tetraphenyltin Method: Another method involves refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride at 120°C, resulting in the quantitative formation of this compound. [ 4 \text{CH}_3\text{COOH} + (\text{C}_6\text{H}_5)_4\text{Sn} \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{C}_6\text{H}_6 ]
Nitrate Method: this compound can also be produced by reacting tin(IV) nitrate with acetic acid and acetic anhydride. [ 4 \text{CH}_3\text{COOH} + \text{Sn(NO}_3)_4 \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{HNO}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes provide a basis for potential large-scale production.
Types of Reactions:
Hydrolysis: this compound decomposes in water to form tin hydroxide and acetic acid. [ \text{Sn(CH}_3\text{COO)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4 + 4 \text{CH}_3\text{COOH} ]
Reactions with Thiols: It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Thiols: For reactions involving sulfur-containing species.
Major Products:
Tin Hydroxide: Formed during hydrolysis.
Sulfur-Containing Tin Compounds: Formed during reactions with thiols.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1. Organic Synthesis
Tin(IV) acetate is primarily utilized as a catalyst in organic synthesis, particularly in reactions that require precise control over tin-based intermediates. Its catalytic properties facilitate the formation of complex organic molecules, making it essential in the pharmaceutical and fine chemical industries .
2. Polymer Production
The compound has been employed in the production of various polymers. For instance, it serves as a catalyst for the ring-opening polymerization (ROP) of lactides and caprolactones, leading to the synthesis of biodegradable polyesters . This application is crucial for developing sustainable materials.
Material Science Applications
1. Nanoparticle Synthesis
this compound is used as a precursor for synthesizing tin-based nanoparticles, such as tin oxide (SnO₂). These nanoparticles have applications in electronics, catalysis, and gas sensing technologies. The controlled synthesis of wurtzite-type Cu₂ZnSnS₄ nanoparticles using this compound has been documented, showcasing its role in advanced material fabrication .
2. Energy Storage
Recent studies indicate that this compound can be utilized to prepare tin-based oxides (Sn-Zn-P-O), which are explored as negative electrodes for rechargeable lithium batteries. This application highlights its potential role in energy storage solutions, contributing to advancements in battery technology .
This compound is classified as hazardous if inhaled or ingested, with potential health risks including respiratory irritation and skin sensitization. Appropriate safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) and ensuring proper ventilation in workspaces .
Wirkmechanismus
The mechanism of action of tin(IV) acetate primarily involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of desired products by lowering the activation energy of the reactions. In hydrolysis, this compound decomposes to form tin hydroxide and acetic acid, indicating its reactivity with water .
Vergleich Mit ähnlichen Verbindungen
Tin(II) acetate: Another acetate salt of tin, but with tin in the +2 oxidation state.
Lead(IV) acetate: A similar compound with lead instead of tin.
Tin(IV) fluoroacetate: Another tin(IV) compound with a different anion.
Uniqueness of Tin(IV) Acetate:
Catalytic Properties: this compound is particularly noted for its catalytic properties in organic transformations, which may not be as pronounced in similar compounds.
Reactivity with Water: Its ability to decompose in water to form tin hydroxide and acetic acid is a distinctive feature.
Eigenschaften
CAS-Nummer |
2800-96-6 |
|---|---|
Molekularformel |
C2H4O2Sn |
Molekulargewicht |
178.76 g/mol |
IUPAC-Name |
tin(4+);tetraacetate |
InChI |
InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |
InChI-Schlüssel |
FENSZQTZBXOKBB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |
Kanonische SMILES |
CC(=O)O.[Sn] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













